molecular formula C21H24FN3O4S B2930768 4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896296-73-4

4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2930768
CAS No.: 896296-73-4
M. Wt: 433.5
InChI Key: UVKVUFKNLCATRZ-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a diethylsulfamoyl group and a fluorophenyl-pyrrolidinone moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with diethylsulfamoyl chloride under basic conditions to form 4-(diethylsulfamoyl)benzoic acid.

    Coupling with Pyrrolidinone: The 4-(diethylsulfamoyl)benzoic acid is then coupled with 1-(4-fluorophenyl)-5-oxopyrrolidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylsulfamoyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide
  • 4-(diethylsulfamoyl)-N-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]benzamide

Uniqueness

4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c1-3-24(4-2)30(28,29)19-11-5-15(6-12-19)21(27)23-17-13-20(26)25(14-17)18-9-7-16(22)8-10-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKVUFKNLCATRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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